molecular formula C9H16O2 B14446508 3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene CAS No. 79719-27-0

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene

Cat. No.: B14446508
CAS No.: 79719-27-0
M. Wt: 156.22 g/mol
InChI Key: QWCZBNCMXGXZLJ-UHFFFAOYSA-N
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Description

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene is an organic compound with the molecular formula C9H16O2. This compound is characterized by the presence of two allyl ether groups, which are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene typically involves the reaction of allyl alcohol with 1,2-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl ether groups can participate in

Properties

CAS No.

79719-27-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,2-bis(prop-2-enoxy)propane

InChI

InChI=1S/C9H16O2/c1-4-6-10-8-9(3)11-7-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI Key

QWCZBNCMXGXZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(COCC=C)OCC=C

Origin of Product

United States

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